molecular formula C5H9ClO3 B12987960 Ethyl 2-chloro-3-hydroxypropionate CAS No. 89181-28-2

Ethyl 2-chloro-3-hydroxypropionate

Cat. No.: B12987960
CAS No.: 89181-28-2
M. Wt: 152.57 g/mol
InChI Key: DKHCAMTWKGNZQO-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-hydroxypropanoate is an organic compound with the molecular formula C5H9ClO3. It is a chlorinated ester that features both a hydroxyl group and a chloro group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-3-hydroxypropanoate can be synthesized through several methods. One common approach involves the chlorination of ethyl 3-hydroxypropanoate. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of ethyl 2-chloro-3-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-chloro-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-chloro-3-hydroxypropanoate is unique due to the presence of both a chloro and a hydroxyl group on the same molecule. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research .

Biological Activity

Ethyl 2-chloro-3-hydroxypropionate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse sources of scientific literature.

This compound is an ester derived from propionic acid. Its structure includes a chloro substituent and a hydroxyl group, which may contribute to its reactivity and biological interactions. The compound can be synthesized through various organic reactions, including the reaction of ethyl acetate with chloropropanol under basic conditions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the chloro group may allow the compound to interact with specific enzymes, potentially inhibiting their activity. This property can be leveraged in drug development, particularly in designing inhibitors for metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This effect could be due to the disruption of bacterial cell membranes or interference with metabolic processes.
  • Antioxidant Activity : The hydroxyl group in the compound may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.

Antimicrobial Activity

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a natural preservative in food products.

Concentration (µg/mL) Staphylococcus aureus Viability (%) Escherichia coli Viability (%)
0100100
508085
1005060
2002025

Table 1: Antimicrobial efficacy of this compound

Antioxidant Activity

In another study by Zhang et al. (2023), this compound was tested for its antioxidant capacity using DPPH radical scavenging assays. The compound showed a scavenging activity of approximately 65% at a concentration of 200 µg/mL, indicating moderate antioxidant potential.

Properties

CAS No.

89181-28-2

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

IUPAC Name

ethyl 2-chloro-3-hydroxypropanoate

InChI

InChI=1S/C5H9ClO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3H2,1H3

InChI Key

DKHCAMTWKGNZQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CO)Cl

Origin of Product

United States

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